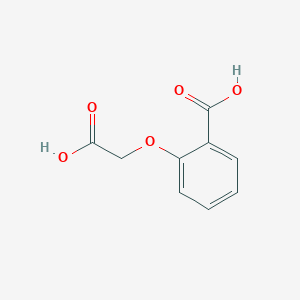

2-(Carboxymethoxy)benzoic acid

Overview

Description

2-(Carboxymethoxy)benzoic acid is an organic compound with the formula C9H8O5 . It is a white solid that is soluble in water and other polar solvents . It is a phenoxy compound with a carboxylate group .

Molecular Structure Analysis

The molecular formula of this compound is C9H8O5 . The compound has a molecular weight of 196.16 g/mol . The InChI representation of the molecule is InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) .Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in water and other polar solvents . It has a molecular weight of 196.16 g/mol . The compound has a predicted boiling point of 411.9±20.0 °C and a predicted density of 1.430±0.06 g/cm3 .Scientific Research Applications

Inorganic–Organic Hybrid Frameworks : 3,4,5-Tris(carboxymethoxy)benzoic acid, a related compound, has been used to create inorganic–organic hybrid frameworks with metals like zinc and cobalt. These frameworks exhibit interesting properties like strong blue light emission under ultraviolet light and paramagnetic behavior (Yang et al., 2015).

Preservative and Flavoring Agents : Benzoic acid derivatives are widely used as antibacterial and antifungal preservatives in food, cosmetics, hygiene, and pharmaceutical products. Their presence in the environment and human exposure is significant due to their widespread use (del Olmo et al., 2017).

Lanthanide-based Coordination Polymers : Derivatives of benzoic acid have been used to support lanthanide coordination compounds. These compounds are characterized for their photophysical properties, showing potential in applications like light harvesting and luminescence (Sivakumar et al., 2011).

Bacterial Metabolism : Benzoic acid is metabolized by bacteria into catechol, a process involving unique metabolites specific to benzoic acid metabolism. This study provides insights into microbial pathways of benzoic acid degradation (Reiner, 1971).

Organic Synthesis : 2-(Carboxymethoxy)benzoic acid derivatives can be synthesized via Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds. This process is important for the creation of various organic compounds (Giri & Yu, 2008).

Photostability and Decomposition : The thermal and photochemical stability of benzoic acid derivatives on TiO2 is crucial in applications like dye-sensitized solar cells. This research helps in understanding the stability of such compounds under different conditions (Landis et al., 2012).

Polymer Science : Benzoic acid derivatives have been studied in the context of polyester synthesis, particularly in the catalytic esterification and alcoholysis reactions. This research contributes to the understanding of polymer formation processes (Otton & Ratton, 1988).

Photoluminescence in Lanthanide Complexes : Derivatives of this compound have been employed in lanthanide coordination compounds to study their luminescent properties. The study shows how substituents affect the luminescence efficiencies of these compounds (Sivakumar et al., 2010).

Co-Crystal Structure : The co-crystal structure of benzoic acid with zwitterionic L-proline provides insights into non-centrosymmetric co-crystallization, important for understanding molecular interactions and crystal growth (Chesna et al., 2017).

Metabolite Profiling : This research focuses on the detoxification of benzoic acid through glycine conjugation. It provides insights into human metabolism and how the body handles substances like benzoic acid (Irwin et al., 2016).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It has been used in the synthesis of zn(ii) and cd(ii) coordination polymers , suggesting potential interactions with these metal ions.

Mode of Action

It appears to play a role in the formation of inorganic-organic hybrid frameworks based on polynuclear metal-hydroxyl clusters . The compound’s carboxylate group may be involved in these interactions .

Biochemical Pathways

They perform critical functions in plant fitness, such as plant growth regulators, defensive compounds, pollinator attractants .

Result of Action

It has been used in the synthesis of zn(ii) and cd(ii) coordination polymers, which exhibit interesting properties such as thermal stability and luminescence .

Action Environment

It’s known that the compound has been used in hydro/solvothermal reactions to prepare inorganic-organic hybrid frameworks , suggesting that the reaction environment can influence its behavior.

Properties

IUPAC Name |

2-(carboxymethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLXSRLEXBECPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060904 | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-53-0 | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(carboxymethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Carboxymethoxy)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92GVS42KUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Carboxymethoxy)benzoic acid in the formation of coordination polymers?

A1: this compound (H2cmb) acts as a versatile tecton, or building block, in the synthesis of coordination polymers. [, , ] Its structure, containing two carboxyl groups and an ether oxygen, enables it to coordinate with metal ions in various modes. The specific linking modes adopted by H2cmb, in conjunction with the geometry of the metal center and the presence of auxiliary N-donor co-ligands, dictate the overall dimensionality and topology of the resulting coordination polymer frameworks. []

Q2: Can you provide some examples of structural diversity observed in coordination polymers incorporating this compound?

A2: Absolutely. Research has shown that H2cmb can facilitate the formation of a wide array of architectures:

- Diamond (dia) Framework: In the presence of 4,4′-dipyridylamine (dpa), H2cmb coordinates with Zn(II) to form a four-fold interpenetrating diamondoid network. []

- 1D → 3D Polycatenated Architecture: With 1,3-di(4-bipy)propane (bpp) as a co-ligand, H2cmb and Zn(II) assemble into a unique structure where interlocked 1D supramolecular loops create a 3D framework. []

- 2D → 3D Parallel Polycatenation: Studies have demonstrated the formation of a 2D → 3D parallel polycatenated coordination framework when H2cmb is combined with the bix ligand (1,4-bis(imidazol-1-ylmethyl)benzene) and Cadmium(II) ions. []

- 2D Network: When complexed with 1,4-bis(imidazol)butane (bimb), H2cmb leads to distinct 2D networks. With Zn(II), a corrugated 2D structure arises, while with Cd(II), a network with helical pillars is observed. []

Q3: Beyond coordination polymers, has this compound been explored for other applications?

A3: Yes, H2cmb has been investigated as a scaffold for developing inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a potential drug target for type 2 diabetes. []

Q4: What is the significance of using different conformer-based alignments in 3D QSAR studies involving this compound derivatives?

A4: In the context of PTP1B inhibitor development, 3D QSAR studies using H2cmb derivatives as a scaffold showed that the choice of conformer-based alignment significantly impacted the model's quality and predictive power. [] Cocrystallized conformer-based alignment (CCBA), derived from the X-ray crystal structure of an H2cmb derivative bound to PTP1B, yielded the most accurate and predictive models. This highlights the importance of using biologically relevant conformations when building 3D QSAR models for drug discovery. []

Q5: Are there any studies on the luminescent properties of coordination polymers containing this compound?

A5: Yes, the luminescent properties of several Zn(II) and Cd(II) coordination polymers incorporating H2cmb have been investigated. [] This area holds potential for applications in areas like chemical sensing and optoelectronic materials. Further research is needed to fully explore the structure-property relationships and optimize the luminescent behavior for specific applications. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)